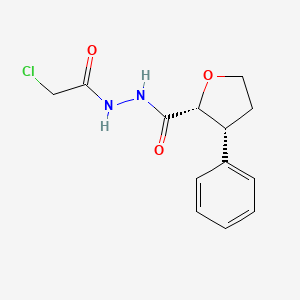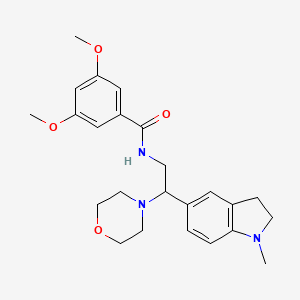
3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a chemical compound that has been of great interest in the scientific community due to its potential applications in research. This compound is a derivative of benzamide and has been synthesized using various methods. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form 3,5-dimethoxybenzoyl chloride. This intermediate is then reacted with N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)amine to form the target compound.
Starting Materials
3,5-dimethoxybenzoic acid, thionyl chloride, N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)amine
Reaction
Step 1: 3,5-dimethoxybenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form 3,5-dimethoxybenzoyl chloride., Step 2: N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)amine is added to the reaction mixture and stirred at room temperature for several hours., Step 3: The reaction mixture is then quenched with water and extracted with an organic solvent such as ethyl acetate., Step 4: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure., Step 5: The crude product is purified by column chromatography using a suitable solvent system to afford the target compound.
Mecanismo De Acción
The mechanism of action of 3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in cell growth and proliferation. It may also induce cell death by activating apoptotic pathways.
Efectos Bioquímicos Y Fisiológicos
3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cell growth and proliferation. It has also been shown to induce cell death in cancer cells. Additionally, this compound has been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide in lab experiments has several advantages. It is a potent and selective inhibitor of certain enzymes involved in cell growth and proliferation. It has also been shown to induce cell death in cancer cells. However, this compound has some limitations. It is not stable in solution and requires careful handling. It also has low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide in scientific research. One direction is the study of its potential use in combination with other drugs for the treatment of cancer. Another direction is the exploration of its potential use in the treatment of other diseases such as inflammation and pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Conclusion:
In conclusion, 3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a chemical compound that has shown great potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential applications of this compound in scientific research.
Aplicaciones Científicas De Investigación
3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide has been used in several scientific research applications. One of the most significant applications is in the study of cancer. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce cell death in cancer cells.
Propiedades
IUPAC Name |
3,5-dimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c1-26-7-6-18-12-17(4-5-22(18)26)23(27-8-10-31-11-9-27)16-25-24(28)19-13-20(29-2)15-21(14-19)30-3/h4-5,12-15,23H,6-11,16H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXONKQBSCUECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC(=C3)OC)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2809569.png)
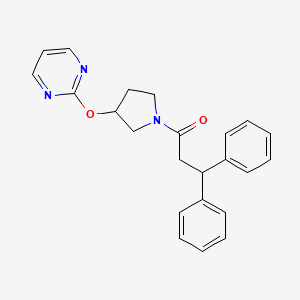
![(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2809572.png)
![1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2809573.png)
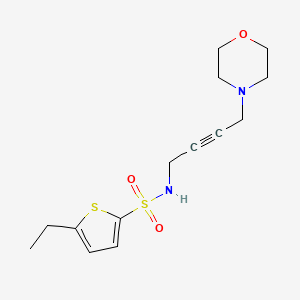
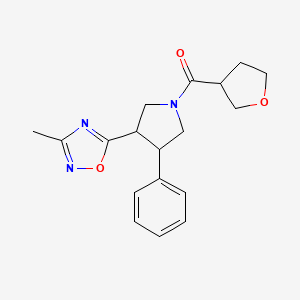
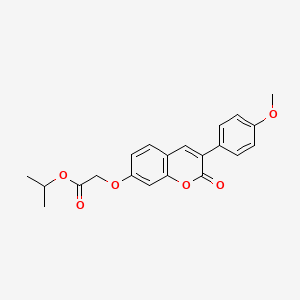
![1-{2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2809578.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2809580.png)
![N-(1-cyanocyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2809585.png)
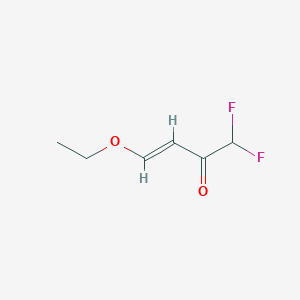
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide](/img/structure/B2809588.png)
